1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridine class have been known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine class have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine class have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups to specific substrates, playing a pivotal role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is critical for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting the overall metabolic balance within the cell. Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in ATP production and cellular energy status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, it can be transported into the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of solid catalysts, such as amorphous carbon-supported sulfonic acid, can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
- Pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazolopyridine derivatives, this compound exhibits higher selectivity and potency as a TRK inhibitor .
Properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6-7(9)11-12(2)8(6)10-5/h3-4H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXPKHCFQQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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